

Comprehensive Technical Guide: Quizalofop-P-ethyl and its Metabolites

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Compound Focus: Quizalofop-P

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Executive Summary

Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon environmental release and in biological systems, QpE undergoes rapid transformation into several metabolites, primarily **quizalofop-acid** and **3-OH-quizalofop-acid**, which exhibit distinct environmental behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPAR γ -mediated pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties, environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to support ongoing research and risk assessment.

Chemical Identity and Properties

Parent Compound: Quizalofop-P-ethyl (QpE)

Quizalofop-P-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal

residual soil activity. [1]

- **IUPAC Name:** (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester
- **Chemical Formula:** C₁₉H₁₇ClN₂O₄
- **Molar Mass:** 372.8 g/mol
- **Appearance:** White powder [1]
- **Mode of Action:** Inhibition of acetyl-CoA carboxylase (ACCase), hindering fatty acid synthesis in grasses [1]
- **HRAC Classification:** Group A (Australia/global) or Group 1 (numeric) [1]

Primary Metabolites

The major transformation products of QpE and their characteristics are summarized in the table below.

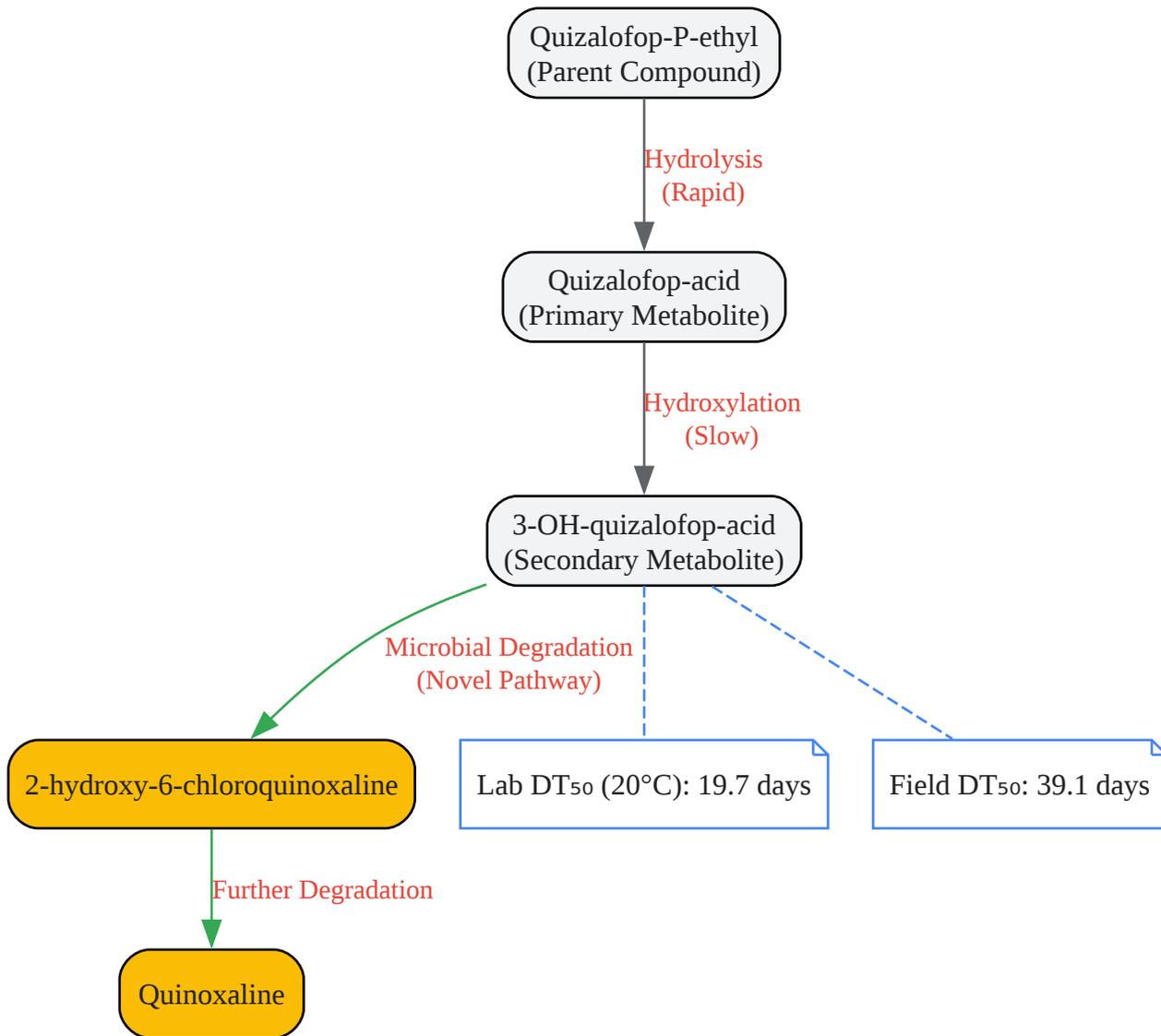
Table 1: Characteristics of **Quizalofop-P-ethyl** and Its Major Metabolites

| Compound | Chemical Formula | Molar Mass (g/mol) | IUPAC Name | Key Properties |
|----------------------|---|--------------------|--|---|
| Quizalofop-P-ethyl | C ₁₉ H ₁₇ ClN ₂ O ₄ | 372.8 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester | ACCase inhibitor; systemic herbicide [1] |
| Quizalofop-acid | C ₁₇ H ₁₃ ClN ₂ O ₄ | 344.75 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid | Primary soil metabolite; higher toxicity than parent compound to earthworms [3] |
| 3-OH-quizalofop-acid | C ₁₇ H ₁₃ ClN ₂ O ₅ | 360.75 | (R)-2-[4-(6-chloro-3-hydroxyquinoxalin-2-yloxy)phenoxy]propionic acid | Major soil & sediment metabolite; non-herbicidal [4] |

Environmental Fate and Behavior

Degradation Pathways and Kinetics

Quizalofop-P-ethyl undergoes a sequential transformation pathway in the environment, primarily through hydrolysis and hydroxylation.



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Figure 1: Metabolic pathway of **Quizalofop-P-ethyl** in the environment, showing major transformation products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]

The degradation kinetics vary significantly between soil types. In railway track materials (low organic carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-

lives of **quizalofop-P-ethyl** and its metabolites are substantially longer in railway soils. [5]

Sorption and Mobility

Sorption coefficients determine the leaching potential of these compounds to groundwater. The following table summarizes the mobility characteristics.

Table 2: Sorption and Mobility Parameters of **Quizalofop-P-ethyl** and Metabolites

| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential |
|-----------------------------|--------------------------------------|--------------------------------------|---|---------------------------------|
| Quizalofop-P-ethyl | Data not available in search results | Data not available in search results | Low (based on agricultural soil data) [5] | Low (in agricultural soils) [5] |
| Quizalofop-acid | Data not available in search results | Data not available in search results | Moderately mobile (in railway soils) [5] | High (in railway soils) [5] |
| 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately mobile [4] | Moderate |

Analytical Methods and Experimental Protocols

Enantioselective Analysis of Quizalofop-ethyl and Quizalofop-acid

Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]

Detailed Protocol:

- Chromatographic Column:** (R,R) Whelk-O 1 column
- Mobile Phase:** Not specified in search results (standard HPLC solvents anticipated)
- Detection:** Standard HPLC detection (e.g., UV-Vis or MS)
- Sample Preparation:** Soil extraction followed by appropriate clean-up procedures
- Application:** Used to study enantioselective degradation in soils and metabolite formation [3]

Key Findings:

- Quizalofop-ethyl is configurationally stable but rapidly hydrolyzes to quizalofop-acid
- Quizalofop-acid degrades enantioselectively at a slower rate

- Enantiomeric inversion of S-(-)-quizalofop-acid to R-(+)-quizalofop-acid observed in certain soils [3]

Soil Degradation and Sorption Studies

Experimental Design for Railway Track Soils: [5]

- **Soil Sampling:** Three railway track locations in Switzerland (Münchenbuchsee, Müntschemier, Erlenbach) plus crushed construction sand
- **Soil Incubation:** 800 g field-moist soil portions spiked with test substances
 - Application rate: 800 µg for primary compounds (2,4-D, QpE, quizalofop-acid)
 - Application rate: 80 µg for metabolites (2,4-DCP, 2,4-DCA, 3-OH-quizalofop-acid, 3-OH-CQO)
- **Extraction and Analysis:** Periodical sampling and analysis to determine degradation kinetics
- **Sorption Experiments:** Batch equilibrium method to determine K_d and K_{oc} values

Adipogenesis Assay in 3T3-L1 Adipocytes

Methodology for Obesogenicity Assessment: [2]

- **Cell Line:** Murine 3T3-L1 adipocytes
- **Exposure:** QpE tested at concentrations from 5-100 µM
- **Assessment Endpoints:**
 - Triglyceride accumulation (Oil Red O staining or similar)
 - Cytotoxicity assessment of commercial formulation (Targa Super)
 - Receptor antagonism tests (estrogen receptor ICI 182,780; glucocorticoid receptor RU486)
 - RNAseq analysis for pathway identification
 - PPAR γ reporter gene assay

Key Results:

- QpE induced dose-dependent significant triglyceride accumulation at 5-100 µM
- Commercial formulation was 100 times more cytotoxic than active ingredient alone
- Lipid accumulation effects not blocked by estrogen or glucocorticoid receptor antagonists
- RNAseq suggested PPAR γ -mediated pathway involvement
- PPAR γ reporter assay showed 4% maximal response compared to rosiglitazone control [2]

Biological Significance and Toxicological Assessment

Obesogenic Potential and Mechanisms

Quizalofop-P-ethyl demonstrates concerning adipogenic activity in experimental models:

- **PPAR γ Activation:** RNAseq analysis of QpE-exposed 3T3-L1 adipocytes suggests effects mediated through peroxisome proliferator-activated receptor gamma (PPAR γ) pathways, a nuclear receptor critical in lipid metabolism. [2]
- **Dose Response:** Statistically significant triglyceride accumulation observed from 5 μ M concentration, indicating potent effects. [2]
- **Receptor Specificity:** Effects not blocked by estrogen or glucocorticoid receptor antagonists, suggesting specific PPAR γ -mediated mechanism rather than general endocrine disruption. [2]
- **Formulation Toxicity:** Commercial formulation (Targa Super) exhibited 100-fold greater cytotoxicity than pure QpE, highlighting the importance of evaluating complete formulations rather than just active ingredients. [2]

Ecotoxicological Profile

Table 3: Toxicity Profile of **Quizalofop-P-ethyl** and Metabolites

| Compound | Earthworm Toxicity | Aquatic Toxicity | Bird/Bee Toxicity | Notes |
|-----------------------------|---------------------------------|---|--------------------|--|
| Quizalofop-P-ethyl | Moderate (enantioselective) [3] | LC ₅₀ 10.7 mg/L (rainbow trout, 96h) [1] | Non-toxic [1] | Oral LD ₅₀ 1182-1670 mg/kg (rat) [1] |
| Quizalofop-acid | Higher than parent compound [3] | Data not available | Data not available | Significant increase in toxicity compared to QpE [3] |
| 3-OH-quizalofop-acid | Data not available | Data not available | Data not available | Consider in cumulative risk assessment |

Research Gaps and Future Directions

Based on the current state of knowledge, several critical research areas require attention:

- **Mechanistic Toxicology:** Further elucidation of the precise molecular mechanisms through which QpE and its metabolites activate PPAR γ and other nuclear receptors involved in adipogenesis. [2]
- **Human Health Implications:** Investigation of potential obesogenic effects in mammalian models at environmentally relevant exposure levels.
- **Metabolite Toxicity:** Comprehensive toxicological profiling of 3-OH-quizalofop-acid and other metabolites, which currently have significant data gaps.
- **Environmental Monitoring:** Expanded studies on the occurrence and persistence of quizalofop metabolites in various environmental compartments, particularly groundwater in vulnerable areas like railway tracks. [5]
- **Enantioselective Risk Assessment:** Development of enantiomer-specific risk assessments given the enantioselective degradation and toxicity patterns observed. [3]

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